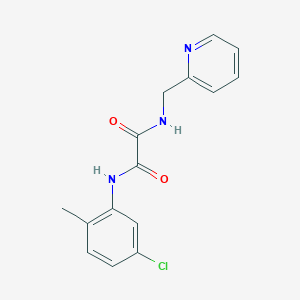

N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" involves several key reactions, including the formation of stable dication structures derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The synthesis processes often employ reagents like sodium carbonate, zinc dust, ammonium chloride, and manganese chloride in methanol, leading to complex structures with high yields (Keypour et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds structurally related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" reveals detailed insights into their geometric configuration. For example, studies on chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) showcase the tetragonal space group with significant attention to the Pd-N and Pd-Cl bond lengths, highlighting the compound's square-planar coordination and unique molecular geometry (Mulqi et al., 1982).

Chemical Reactions and Properties

The reactivity and chemical properties of "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" and related compounds involve intriguing reactions. For instance, reactions of N-substituted 6-chloro-4-phenyl-2 (1H)-pyridones with ethylenediamine and other compounds lead to condensed heterocyclic pyridones, indicating a versatile chemical behavior capable of generating compounds with significant biological activities (Kubo et al., 1979).

Scientific Research Applications

Synthesis and Characterization

Synthesis and X-ray Structural Determination : A study by Keypour et al. (2009) described the synthesis of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, showcasing the versatility of related compounds in forming stable structures for further applications Keypour, H., Azadbakht, R., Salehzadeh, S., Rudbari, H., Adams, H. (2009). Tetrahedron Letters, 50, 169-171.

Mn(II) Mononuclear Complexes with Amino-pyridine Ligands : Hureau et al. (2008) synthesized Mn(II) complexes using pentadentate amino-pyridine ligands, including studies on their structures and electron paramagnetic resonance, which could have implications for the development of coordination compounds Hureau, C., Groni, S., Guillot, R., Blondin, G., Duboc, C., Anxolabéhère‐Mallart, E. (2008). Inorganic Chemistry, 47(20), 9238-47.

Phase-Transfer Catalyst in Synthesis : A method involving phase-transfer catalysis for synthesizing N,N,N',N'-tetrakis(2-pyridylmethyl)-α,ω-alkanediamines demonstrates the chemical flexibility and utility of related structures in organic synthesis Sato, M., Mori, Y., Iida, T. (1992). Synthesis, 1992, 539-540.

Applications in Medicinal Chemistry and Material Science

Antidepressant and Nootropic Agents : Thomas et al. (2016) explored the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showcasing potential applications of structurally related compounds in developing CNS active agents Thomas, A. B., Nanda, R., Kothapalli, L., Hamane, S. C. (2016). Arabian Journal of Chemistry, 9.

Polyaniline Models for Organic Electronics : Lokshin et al. (2001) investigated the protonation and electron transfer in low-molecular-weight models of polyaniline, important for organic electronics, indicating the broad range of applications for compounds with similar structural motifs Lokshin, N. A., Pyshkina, O., Golubev, V. B., Sergeyev, V., Zezin, A., Kabanov, V., Levon, K., Piankijsakul, S. (2001). Macromolecules, 34, 5480-5486.

properties

IUPAC Name |

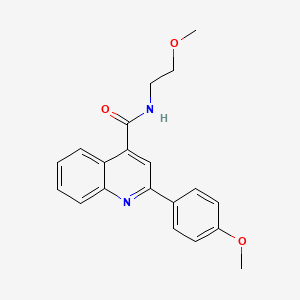

N'-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-10-5-6-11(16)8-13(10)19-15(21)14(20)18-9-12-4-2-3-7-17-12/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITPQZADIRYGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)

![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)

![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)